molecular formula C18H29ClN2O3 B13764945 Carbanilic acid, m-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride CAS No. 60558-06-7

Carbanilic acid, m-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

Cat. No.: B13764945
CAS No.: 60558-06-7
M. Wt: 356.9 g/mol
InChI Key: QSCNASYHPQLEPB-UHFFFAOYSA-N
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Description

Carbanilic acid, m-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a bioactive chemical compound. It is known for its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its complex molecular structure, which includes a carbanilic acid moiety, a propoxy group, and a hexahydro-1H-azepin-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, m-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of carbanilic acid, followed by the introduction of the m-propoxy group. The final step involves the esterification of the carbanilic acid with 2-(hexahydro-1H-azepin-1-yl)ethanol in the presence of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, m-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

Carbanilic acid, m-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for the development of pharmaceutical drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

  • Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride
  • Carbanilic acid, m-((butoxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

Uniqueness

Carbanilic acid, m-propoxy-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

60558-06-7

Molecular Formula

C18H29ClN2O3

Molecular Weight

356.9 g/mol

IUPAC Name

2-(azepan-1-ium-1-yl)ethyl N-(3-propoxyphenyl)carbamate;chloride

InChI

InChI=1S/C18H28N2O3.ClH/c1-2-13-22-17-9-7-8-16(15-17)19-18(21)23-14-12-20-10-5-3-4-6-11-20;/h7-9,15H,2-6,10-14H2,1H3,(H,19,21);1H

InChI Key

QSCNASYHPQLEPB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-]

Origin of Product

United States

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